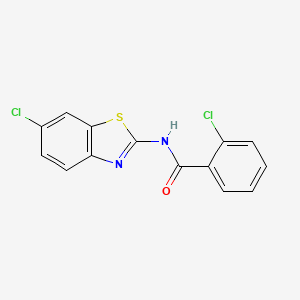

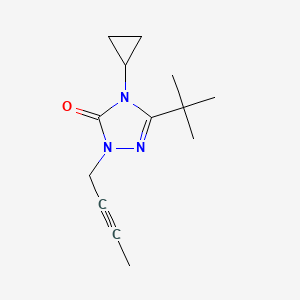

![molecular formula C14H14ClN3OS B2809298 N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1049793-17-0](/img/structure/B2809298.png)

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The methoxyphenyl and methylthieno groups would be attached to this ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be similar to those of other pyrimidine derivatives. Pyrimidines can undergo a variety of reactions, including nucleophilic substitutions, eliminations, additions, and rearrangements .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its degree of lipophilicity (i.e., the affinity of this drug for a lipid environment) would affect its ability to diffuse easily into cells .Scientific Research Applications

- Clinical Trials : Consider phase I and phase II clinical trials for metastatic melanoma and glioblastoma multiforme .

- Results : Thieno[3,2-d]pyrimidin-4-amines 4a and 4c exhibit inhibitory effects similar to MPC-6827 at tested concentrations .

- Lead Molecule Potential : Consider further modification of the compound’s structure for antiviral therapeutics .

Anticancer Properties

Colorectal Cancer Treatment

Microwave-Assisted Synthesis

Antiviral Activity

Dihydrofolate Reductase (DHFR) Inhibition

CDK4/6 Inhibition

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is the cyclin-dependent protein kinases (CDKs), particularly CDK6 . CDKs are crucial protein-serine/threonine kinases that regulate cell cycles and transcriptions . They play a vital role in cell cycle regulation, making them promising targets for cancer treatment .

Mode of Action

The compound interacts with its target, CDK6, inhibiting its activity . This inhibition disrupts the normal cell cycle, particularly in cancer cells, leading to a halt in their proliferation . The compound’s potent antitumor activities have been observed in studies, outperforming the positive control palbociclib .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation pathway, leading to a disruption in the normal cell cycle . This disruption can lead to the death of cancer cells, as they rely heavily on rapid cell division for their growth . Additionally, the compound has been observed to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Pharmacokinetics

It also shows an ability to inhibit interleukin 6 secretion in BEAS-2B cells .

Result of Action

The result of the compound’s action is the effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales . This is likely due to the compound’s ability to inhibit proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

properties

IUPAC Name |

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS.ClH/c1-9-7-10-13(15-8-16-14(10)19-9)17-11-5-3-4-6-12(11)18-2;/h3-8H,1-2H3,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWJEQYAPDWUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)

![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)

![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)

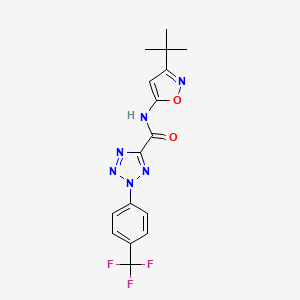

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)

![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)

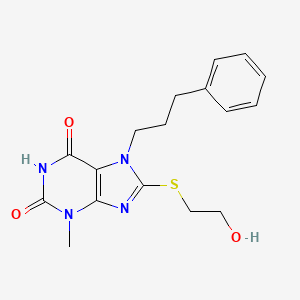

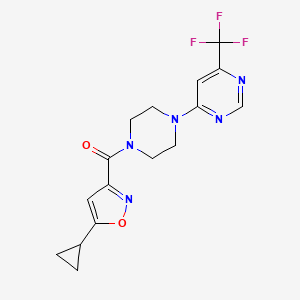

![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

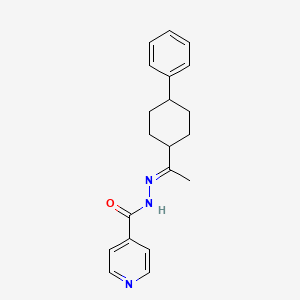

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)